molecular formula C5H5NO2 B13862392 2-Furancarboxaldehyde, 4-amino- CAS No. 57500-48-8

2-Furancarboxaldehyde, 4-amino-

Cat. No.: B13862392
CAS No.: 57500-48-8
M. Wt: 111.10 g/mol
InChI Key: KQCXYFRJCARTDO-UHFFFAOYSA-N
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Description

2-Furancarboxaldehyde, 4-amino- is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with an aldehyde group at the 2-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Furancarboxaldehyde, 4-amino- can be achieved through several methods. One common approach involves the reaction of furfural with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of 2-Furancarboxaldehyde, 4-amino- often involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Furancarboxaldehyde, 4-amino- undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products:

    Oxidation: 2-Furancarboxylic acid.

    Reduction: 2-Furancarbinol.

    Substitution: Various substituted furans depending on the reagents used.

Scientific Research Applications

2-Furancarboxaldehyde, 4-amino- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Furancarboxaldehyde, 4-amino- involves its reactive functional groups. The aldehyde group can form Schiff bases with amines, while the amino group can participate in nucleophilic substitution reactions. These interactions can affect various molecular targets and pathways, making the compound useful in different applications.

Comparison with Similar Compounds

    Furfural (2-Furancarboxaldehyde): Similar structure but lacks the amino group.

    5-Hydroxymethylfurfural: Contains a hydroxymethyl group instead of an amino group.

Uniqueness: 2-Furancarboxaldehyde, 4-amino- is unique due to the presence of both an aldehyde and an amino group on the furan ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in various applications.

Properties

CAS No.

57500-48-8

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

IUPAC Name

4-aminofuran-2-carbaldehyde

InChI

InChI=1S/C5H5NO2/c6-4-1-5(2-7)8-3-4/h1-3H,6H2

InChI Key

KQCXYFRJCARTDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC=C1N)C=O

Origin of Product

United States

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